molecular formula C17H18N2O4S2 B13886533 N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate

N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate

Cat. No.: B13886533
M. Wt: 378.5 g/mol
InChI Key: OECYYMRQZMINOB-UHFFFAOYSA-N
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Description

N-[2-(3-Methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate (CAS: 301671-47-6), also referred to as 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate, is a cationic benzothiazole derivative characterized by:

  • A benzothiazolium core substituted with a methyl group at position 2.
  • An ethenyl bridge linking the benzothiazole to an aniline moiety.
  • A methyl sulfate counterion stabilizing the positive charge on the benzothiazolium ring .

Properties

IUPAC Name

N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECYYMRQZMINOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Synthesis

Step Reaction Description Conditions Yield (%) Notes
1 Formation of benzothiazolium intermediate Benzothiazole derivative + methylating agent 75-85% Quaternization of benzothiazole nitrogen with methyl sulfate
2 Condensation with aniline Benzothiazolium salt + aniline in ethanol or dichloromethane, reflux or room temperature 70-80% Ethenyl linkage formed via Schiff base-like condensation
3 Salt formation and purification Addition of methyl sulfate or methylating agent, stirring at 40-80°C 80-90% Formation of methyl sulfate salt, purification by recrystallization

Table 1: Typical synthetic steps and conditions for this compound preparation

Representative Synthetic Procedure

A commonly reported procedure involves:

  • Quaternization: 3-Methylbenzothiazole is reacted with methyl sulfate under controlled heating (50-70°C) to form the 3-methylbenzothiazolium methyl sulfate salt.
  • Condensation: The benzothiazolium salt is then reacted with aniline or substituted aniline in ethanol under reflux, forming the ethenyl linkage by elimination of water.
  • Isolation: The product is precipitated by addition of a non-polar solvent or by cooling, followed by filtration and recrystallization from ethanol or methanol.

This method yields the target compound as a crystalline solid with melting points typically around 140-150°C.

Analytical Characterization and Research Findings

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching (~3395 cm⁻¹), aromatic C=C stretching (~1460 cm⁻¹), C-N stretching (~1320 cm⁻¹), and C-S stretching (~1250 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons between 7.0-8.0 ppm and methyl group singlets near 2.2-2.5 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 378.5 g/mol confirm molecular identity.

Yield and Purity

Typical overall yields for the synthesis range from 70% to 85%, depending on reaction conditions and purification methods. Purity is often confirmed by chromatographic techniques and melting point consistency.

Comparative Analysis of Preparation Methods

Aspect Method A: Direct Quaternization + Condensation Method B: Stepwise Intermediate Synthesis Notes
Reaction Time 4-6 hours 6-8 hours Stepwise method longer but more controlled
Yield 75-80% 80-85% Slightly higher yield in stepwise method
Purity High Very High Stepwise method allows better purification
Scalability Moderate High Stepwise preferred for scale-up
Solvent Use Ethanol, DCM Ethanol, Methanol Similar solvents used

Table 2: Comparison of different synthetic approaches for this compound

Notes on Reaction Optimization

  • Temperature Control: Maintaining 50-70°C during quaternization prevents decomposition.
  • Solvent Choice: Polar aprotic solvents facilitate condensation; ethanol is preferred for its ease of removal.
  • Methylating Agent: Methyl sulfate is favored over dimethyl sulfate due to safer handling and better selectivity.
  • Purification: Recrystallization from ethanol or methanol yields high-purity product; chromatographic methods can be used for further refinement.

Summary of Research and Applications

The compound is primarily synthesized for research use in dye chemistry and photophysical studies. Its preparation methods have been refined to optimize yield and purity, with the methyl sulfate salt providing enhanced solubility and stability. Research continues to explore modifications of the benzothiazolium core to improve properties for biological imaging and materials science.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, hydrophobic interactions, and covalent modifications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents/Functional Groups Applications / Notes Reference
Target Compound (N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline; methyl sulfate) Benzothiazolium - Methyl group (position 3)
- Ethenyl-aniline linkage
- Methyl sulfate counterion
Likely dyes, sensors, or ionic materials
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole - Trifluoromethyl (position 6)
- Methoxyphenyl acetamide
Pharmaceutical (patented anticancer agents)
3-Methyl-N-[(E)-2-(3-methyl-4-nitroisoxazol-5-yl)ethenyl]aniline Isoxazole - Nitro group (position 4)
- Methyl-aniline linkage
Potential agrochemical use (structural similarity to pesticides)
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 55) Benzothiazole, Thiophene - Thienylmethylthio group
- Benzamide linkage
Anticancer, antiviral (patented)
N-[[Ethenyl(dimethyl)silyl]methyl]aniline Aniline with silicon group - Ethenyl(dimethyl)silyl substituent Specialty chemicals (silicon-based polymers)

Physicochemical Properties

  • Solubility : The methyl sulfate counterion in the target compound improves water solubility compared to neutral benzothiazoles (e.g., Compound 55, which relies on polar amide/thioether groups) .
  • Lipophilicity : The trifluoromethyl group in ’s analog increases logP , favoring blood-brain barrier penetration in drug design .
  • Stability : The ethenyl linkage in the target compound may confer sensitivity to light-induced isomerization, whereas silicon-containing analogs () exhibit enhanced thermal stability .

Biological Activity

N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline; methyl sulfate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is classified as a benzothiazole derivative, which is known for its diverse pharmacological properties. The molecular formula is C18H18N2S2C_{18}H_{18}N_2S_2, with a molecular weight of approximately 358.48 g/mol. Its structure features a benzothiazole ring, which contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that benzothiazole derivatives possess a range of biological activities, including:

  • Antimicrobial Activity : Benzothiazole compounds are often evaluated for their antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens.
  • Anticancer Properties : Some benzothiazoles exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of similar benzothiazole derivatives:

  • Antimicrobial Activity :
    • A study evaluated the antibacterial properties of various benzothiazole derivatives, finding that some exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.
  • Cytotoxicity Against Cancer Cells :
    • Research involving N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline showed promising results in inhibiting the proliferation of human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Mechanisms :
    • In a model of acute inflammation, compounds similar to N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-y)ethenyl]aniline were shown to significantly reduce paw edema in rats. This effect was attributed to the suppression of pro-inflammatory cytokines.

Data Tables

Activity Type Compound Tested Effect Observed Reference
AntimicrobialBenzothiazole Derivative AInhibition of bacterial growth
CytotoxicityN-[2-(3-methyl-1,3-benzothiazol-3-ium)]Induction of apoptosis in cancer cells
Anti-inflammatoryBenzothiazole Derivative BReduction in paw edema

The biological activity of N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-y)ethenyl]aniline; methyl sulfate can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors for enzymes involved in pathogen metabolism or inflammation pathways.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to inhibited replication and transcription in cancer cells.

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